molecular formula C6H10O2 B2497777 3-(Methoxymethyl)cyclobutan-1-one CAS No. 1068160-23-5

3-(Methoxymethyl)cyclobutan-1-one

Cat. No.: B2497777
CAS No.: 1068160-23-5
M. Wt: 114.144
InChI Key: HVCHAEYIOCQBQO-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)cyclobutan-1-one is an organic compound with the molecular formula C6H10O2 It features a cyclobutanone ring substituted with a methoxymethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethyl)cyclobutan-1-one typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of 3-(methoxymethyl)but-2-en-1-ol with a strong acid catalyst to induce cyclization and form the cyclobutanone ring. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-(Methoxymethyl)cyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different substituted cyclobutanones.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or sodium hydride in aprotic solvents.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Cyclobutanol derivatives.

    Substitution: Substituted cyclobutanones with various functional groups.

Scientific Research Applications

3-(Methoxymethyl)cyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)cyclobutan-1-one involves its interaction with molecular targets through its functional groups. The methoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, while the cyclobutanone ring can undergo ring-opening reactions under certain conditions. These interactions and reactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

    Cyclobutanone: Lacks the methoxymethyl group, making it less versatile in certain reactions.

    3-Methylcyclobutanone: Substituted with a methyl group instead of methoxymethyl, affecting its reactivity and applications.

    3-(Hydroxymethyl)cyclobutanone: Contains a hydroxymethyl group, which can participate in different types of chemical reactions compared to the methoxymethyl group.

Uniqueness: 3-(Methoxymethyl)cyclobutan-1-one is unique due to the presence of the methoxymethyl group, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-(methoxymethyl)cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-8-4-5-2-6(7)3-5/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVCHAEYIOCQBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1068160-23-5
Record name 3-(methoxymethyl)cyclobutan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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